molecular formula C15H19B2NO4 B1531315 (((Methylazanediyl)bis(methylene))bis(4,1-phenylene))diboronic acid CAS No. 1704074-22-5

(((Methylazanediyl)bis(methylene))bis(4,1-phenylene))diboronic acid

Cat. No. B1531315
CAS RN: 1704074-22-5
M. Wt: 298.9 g/mol
InChI Key: YVQXVCDRXXXRBZ-UHFFFAOYSA-N
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Description

Methylazanediylbis(methylene)bis(4,1-phenylene)diboronic acid (MBPDBA) is a boronic acid derivative that has been studied for its potential applications in the fields of organic synthesis and scientific research. MBPDBA is a bicyclic boron-containing compound that can be used as a building block in organic synthesis and as a reagent in scientific research.

Scientific Research Applications

Anticancer Applications

  • Boronic acid compounds containing di-Schiff groups, including a compound similar to (((Methylazanediyl)bis(methylene))bis(4,1-phenylene))diboronic acid, have been investigated for anticancer applications. These compounds showed significant activity against Ishikawa endometrial cancer cells (Salih, 2019).

Coordination Polymers

  • New azo coordination polymers with metals such as Cu+2, Co+2, Ni+2, Pt+2, Th+4, and U+6 have been synthesized using a similar bis ligand. These compounds exhibited considerable biological activity against various organisms (Younis, 2015).

Photocatalytic Properties

  • Coordination complexes using ether-bridged dicarboxylic acid derivatives have been synthesized for the degradation of organic dye pollutants, demonstrating potential photocatalytic properties (Lu et al., 2021).

Luminescence in Coordination Compounds

  • Coordination compounds constructed with nitrogen-containing polycarboxylate ligands, including those related to (((Methylazanediyl)bis(methylene))bis(4,1-phenylene))diboronic acid, have been explored for their luminescent properties, potentially useful in various applications (Jia et al., 2011).

Supramolecular Chemistry

  • Research on boron-based rotaxanes through multicomponent self-assembly has been conducted, which involves structures related to diboronic acids. Such research contributes to the development of supramolecular systems (Christinat et al., 2008).

Polymer Synthesis

  • Diboronic acid derivatives have been used in the synthesis of conjugated polymers with low-bandgap arylenevinylene units. These polymers exhibit properties suitable for photovoltaic device applications (Kim et al., 2012).

properties

IUPAC Name

[4-[[(4-boronophenyl)methyl-methylamino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19B2NO4/c1-18(10-12-2-6-14(7-3-12)16(19)20)11-13-4-8-15(9-5-13)17(21)22/h2-9,19-22H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQXVCDRXXXRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN(C)CC2=CC=C(C=C2)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19B2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701166020
Record name Boronic acid, B,B′-[(methylimino)bis(methylene-4,1-phenylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(((Methylazanediyl)bis(methylene))bis(4,1-phenylene))diboronic acid

CAS RN

1704074-22-5
Record name Boronic acid, B,B′-[(methylimino)bis(methylene-4,1-phenylene)]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704074-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B,B′-[(methylimino)bis(methylene-4,1-phenylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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